Dihydrocyperaquinone

Description

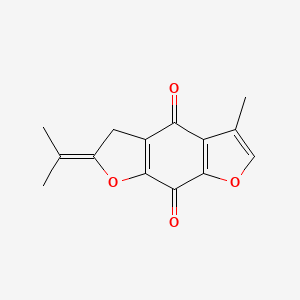

Structure

2D Structure

3D Structure

Properties

CAS No. |

27304-02-5 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylidene-3H-furo[3,2-f][1]benzofuran-4,8-dione |

InChI |

InChI=1S/C14H12O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h5H,4H2,1-3H3 |

InChI Key |

RMJXXSFMQXHKAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C(C)C)C3 |

Origin of Product |

United States |

Dihydrocyperaquinone: an Overview of Research Trajectories

Contextualizing Dihydrocyperaquinone within Natural Product Chemistry

This compound is a naturally occurring chemical compound classified within the broader group of quinones, specifically as a benzoquinone. Natural products, in the realm of organic chemistry, are typically organic compounds isolated from natural sources, produced through primary or secondary metabolic pathways. wikipedia.org this compound is considered a secondary metabolite, meaning it is not essential for the basic survival of the organism that produces it but often provides an evolutionary advantage. wikipedia.org

This compound is predominantly found in plants of the Cyperaceae family, a large and diverse group of grass-like flowering plants commonly known as sedges. jntbgri.res.in The study of such compounds falls under the discipline of natural product chemistry, which focuses on the isolation, structure elucidation, synthesis, and biological activity of substances produced by living organisms. wur.nl this compound is one of several related quinone compounds, including cyperaquinone (B1198646), hydroxycyperaquinone, and tetrahydrocyperaquinone, that have been isolated from Cyperus species. jntbgri.res.inresearchgate.netjntbgri.res.in The investigation of these compounds contributes to our understanding of the chemical diversity within the plant kingdom and provides potential leads for new applications in various scientific fields. nih.gov The chemical structure of this compound features a dihydrofuran ring, and its presence has been identified in various members of the Cyperaceae family, such as Cyperus conglomeratus. nih.gov

Historical Perspectives on this compound Research and Discovery

Research into the chemical constituents of the Cyperaceae family has led to the discovery of a variety of compounds, including this compound. Early investigations into plants from this family, such as those from the genus Cyperus, were often driven by their use in traditional medicine. nih.gov The isolation and characterization of quinones from these plants marked a significant step in understanding their chemical composition.

This compound, along with its related compounds like cyperaquinone, was identified as a constituent of certain Cyperus species. dokumen.pub The process of identifying these natural products involves extraction from the plant material, followed by chromatographic separation and spectroscopic analysis to determine their precise chemical structures. For instance, this compound was identified in the alcoholic extract of Cyperus conglomeratus through the use of advanced techniques like Ultra-Performance Liquid Chromatography-quadrupole Time-of-Flight-Mass Spectrometry (UPLC-qTOF-MS). nih.gov

Initial studies on this compound and its analogs were primarily focused on their chemical identification and structural characterization. anu.edu.au Over time, research has expanded to explore the biological activities of these compounds, contributing to a growing body of knowledge about the potential applications of natural products from the Cyperaceae family.

Scope and Significance of this compound Studies in Contemporary Science

The study of this compound and related natural products continues to be an active area of research with significance across several scientific disciplines. The ongoing interest in natural products is fueled by their potential as sources of novel chemical structures with diverse biological activities. nih.govrsc.org

One of the primary areas of interest is the potential biological activity of this compound. Research has explored its effects in various biological assays. For example, studies have investigated its antimicrobial properties. nih.govresearchgate.net Additionally, the cytotoxic effects of this compound against various cell lines have been evaluated, placing it within the broader context of research on quinones as potential anticancer agents. researchgate.netresearchgate.net While some related quinones have shown activity, this compound itself has demonstrated varied results in different assays. For instance, in a study on its influence on certain enzymes related to inflammation, this compound showed no effect. up.pt

The significance of this compound also lies in its role as a chemical marker in chemotaxonomy, the classification of plants based on their chemical constituents. The presence of specific quinones can help to differentiate between various species within the Cyperaceae family. jntbgri.res.in

Furthermore, the structure of this compound serves as a template for synthetic chemists. Understanding the structure and activity of natural products can inspire the design and synthesis of new molecules with improved or more specific biological activities. rsc.org

Research Findings on this compound

| Research Area | Finding | Reference |

| Cytotoxicity | Showed an IC50 of 45.3 µM against A549 (lung carcinoma) cells and 1.8 µM against AGS (gastric adenocarcinoma) cells. | researchgate.net |

| Antimicrobial Activity | Has been noted for its antimicrobial activity. | nih.govresearchgate.net |

| Anti-inflammatory Activity | Demonstrated no influence on the activity of certain enzymes involved in inflammation. | up.pt |

| Natural Occurrence | Identified as a constituent of Cyperus species, including Cyperus conglomeratus. | nih.govdokumen.pub |

Elucidation of Dihydrocyperaquinone: Isolation, Characterization, and Source Attribution Methodologies

Research Approaches for Dihydrocyperaquinone Isolation from Biological Matrices

This compound is a naturally occurring benzoquinone derivative that has been isolated from various plant species, particularly within the Cyperaceae family. jntbgri.res.injntbgri.res.in The isolation of this compound from complex biological matrices is a critical first step for its structural elucidation and subsequent scientific investigation.

A primary source for the isolation of this compound is the plant Remirea maritima, a member of the Cyperaceae family. nih.govdntb.gov.ua Research has documented the extraction of this antimicrobial substance from this plant species. nih.gov The general approach to isolating natural products like this compound from plant material often involves initial extraction with organic solvents. For instance, the aerial parts of plants are often air-dried, powdered, and then extracted with a solvent such as 70% methanol (B129727) at room temperature. mdpi.com This process is typically repeated multiple times to ensure a thorough extraction of the desired compounds. mdpi.com Following extraction, the resulting solution is dried under reduced pressure to yield a crude extract.

Further purification of the crude extract is necessary to isolate this compound. While specific protocols for this compound are not extensively detailed in the provided results, general methodologies for purifying compounds from plant extracts involve various chromatographic techniques. These techniques separate compounds based on their physical and chemical properties.

Another significant source of this compound is the genus Cyperus, which also belongs to the Cyperaceae family. jntbgri.res.inresearchgate.net this compound is listed as one of the major benzoquinones found in this genus, alongside cyperaquinone (B1198646), hydroxycyperaquinone, scabequinone (B1247975), and tetrahydrocyperaquinone. jntbgri.res.injntbgri.res.in The isolation from Cyperus species would likely follow similar principles of solvent extraction followed by chromatographic purification. For example, studies on Cyperus species have utilized methanol extracts for phytochemical analysis. ekb.eg

The isolation process is fundamental for obtaining a pure sample of this compound, which is essential for accurate characterization using spectroscopic methods.

Advanced Spectroscopic Techniques in this compound Structural Elucidation

The determination of the precise chemical structure of this compound relies on a combination of advanced spectroscopic techniques. anu.edu.au These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atoms within the molecule.

While specific NMR data for this compound was not available in the provided search results, general principles of NMR spectroscopy are well-established for characterizing such compounds. acs.org ¹H NMR spectra provide information on the chemical environment of protons, including their number, the nature of their neighboring atoms, and their spatial relationships through coupling constants. acs.org For a molecule like this compound, ¹H NMR would reveal signals corresponding to protons on the aromatic ring, the isopropenyl group, and the methyl group. thegoodscentscompany.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. acs.org Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Two-dimensional (2D) NMR experiments are often employed to establish the connectivity between different atoms. Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This information is crucial for assembling the complete molecular structure of this compound. The comparison of experimental NMR data with simulated spectra from theoretical calculations, often using Density Functional Theory (DFT), can further confirm the proposed structure. rsc.org

Mass Spectrometry (MS) Applications for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the context of this compound, MS provides crucial information for its characterization. The molecular weight of this compound is 244.24644 g/mol , corresponding to the molecular formula C₁₄H₁₂O₄. thegoodscentscompany.com

Mass spectrometers work by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov For small molecules like this compound, the charge (z) is typically +1, so the m/z value directly corresponds to the molecular mass. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the elemental composition. mdpi.com

In addition to determining the molecular weight, MS can also provide structural information through fragmentation analysis. jchemrev.com When coupled with techniques like liquid chromatography (LC-MS), it allows for the separation and identification of compounds in a mixture. nih.gov In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used to identify specific structural motifs within the molecule. For a related class of compounds, dihydroflavonols, fragmentation has been shown to involve cleavage of the C-ring, providing diagnostic ions. nih.gov A similar approach could be applied to this compound to confirm the presence of its benzodifuran core and substituent groups.

Vibrational Spectroscopy (IR, Raman) for this compound Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. edinst.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.comphotothermal.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. anu.edu.au Based on its structure, which includes carbonyl (C=O) groups and a furan (B31954) ring system, one would anticipate strong absorption bands in the carbonyl stretching region (typically around 1650-1750 cm⁻¹) and bands corresponding to C-O and C=C stretching vibrations within the heterocyclic and aromatic rings. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. photothermal.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.comphotothermal.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, the Raman spectrum of this compound would provide additional information about the vibrations of the carbon skeleton and the isopropenyl group. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of the molecule, as some vibrations may be active in one technique but not the other. mt.com The analysis of band shapes, widths, and positions in both IR and Raman spectra can also offer insights into intermolecular interactions. spectroscopyonline.com

This compound's Occurrence in Natural Systems: Distribution and Ecological Contexts

This compound is a naturally occurring compound found within the plant kingdom, specifically within the Cyperaceae family, commonly known as the sedge family. jntbgri.res.in This family is extensive, comprising approximately 95 genera and 5687 species globally. jntbgri.res.in

The presence of this compound has been explicitly identified in several species within the Cyperaceae family. One notable source is Remirea maritima, from which the compound has been isolated and identified. nih.govaminer.org This plant is found along coastal regions. nih.gov

The genus Cyperus is another significant source of this compound. jntbgri.res.injntbgri.res.in This large genus, with around 900 species, is widely distributed in tropical and temperate regions. ekb.eg this compound is considered one of the major benzoquinones present in Cyperus species, alongside related compounds like cyperaquinone and hydroxycyperaquinone. jntbgri.res.injntbgri.res.in For example, this compound has been reported in Cyperus alopecuroides. ekb.egjntbgri.res.in

The production of secondary metabolites like this compound in plants is often linked to their ecological roles. These compounds can be involved in defense mechanisms against herbivores and pathogens. For instance, this compound has been noted as an antifeedant from Cyperus species. dokumen.pub The antimicrobial properties of this compound isolated from Remirea maritima also suggest a defensive function. nih.gov The concentration and presence of such bioactive compounds can vary depending on environmental conditions, the specific plant part, and the developmental stage of the plant. ekb.eg

Biosynthetic Pathways and Genetic Determinants of Dihydrocyperaquinone

Proposed Biosynthetic Routes to Dihydrocyperaquinone

This compound is a dihydrobenzofuran quinone found in plants of the Cyperus genus. dokumen.pubmdpi.com While the specific biosynthetic pathway has not been fully elucidated, the routes for structurally similar quinones in nature suggest a probable pathway. In higher plants and fungi, quinones are generally synthesized via two primary pathways: the polyketide pathway or the chorismate/o-succinylbenzoic acid pathway. researchgate.net For many fungal and plant-derived quinones, the polyketide pathway is the primary route. researchgate.netnih.gov

This pathway begins with the assembly of a linear polyketide chain by a large, multifunctional enzyme known as a polyketide synthase (PKS). ebi.ac.ukdtu.dk The process involves a starter unit, typically acetyl-CoA, and multiple extender units, such as malonyl-CoA, which are iteratively condensed to build the carbon skeleton. ebi.ac.uk Following the formation of the polyketide chain, a series of post-PKS modifications, including cyclization and oxidation steps, are necessary to form the final dihydrobenzofuran quinone structure of this compound. A possible synthetic route to this compound has been previously outlined in chemical synthesis research, which can provide clues to the plausible biological steps. anu.edu.au

Enzymatic Characterization of Key Biosynthetic Steps for this compound

The biosynthesis of this compound is catalyzed by a series of specialized enzymes. The central enzyme in the proposed pathway is a Polyketide Synthase (PKS). Fungal PKSs, for example, are complex enzymes that catalyze the polymerization of acyl-CoA units to form diverse carbon backbones. dtu.dkrsc.org After the PKS synthesizes the initial polyketide intermediate, a cascade of "tailoring enzymes" modifies this backbone to produce the final compound.

Based on the structure of this compound and analogous biosynthetic pathways for other quinones like endocrocin, these tailoring enzymes likely include:

Cyclases/Thioesterases: An enzyme, such as a metallo-β-lactamase type thioesterase, is required to release the polyketide chain from the PKS and facilitate its cyclization into the core ring structure. nih.gov

Oxidoreductases/Monooxygenases: These enzymes are crucial for introducing oxygen atoms and forming the quinone moiety through oxidative reactions. nih.gov

Reductases: Specific reductases may be involved in modifying ketone groups within the polyketide chain, contributing to the final stereochemistry of the molecule.

The table below summarizes the proposed enzyme classes involved in the biosynthesis.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Reference |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the initial polyketide backbone. | ebi.ac.ukdtu.dk |

| Thioesterase / Cyclase | Releases the polyketide chain from the PKS and facilitates intramolecular cyclization to form the core ring system. | nih.gov |

| Monooxygenase / Oxidoreductase | Catalyzes key oxidation steps to form the final quinone structure. | nih.gov |

Genetic Basis and Regulation of this compound Biosynthesis

In fungi and plants, the genes encoding the enzymes for a specific secondary metabolite are often physically linked on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govebi.ac.uk This clustering facilitates the coordinated expression of all necessary genes for the pathway. While the specific BGC for this compound has not been identified, it is expected to contain the gene for the PKS alongside genes for the required tailoring enzymes. nih.gov

The regulation of these BGCs is a complex process occurring primarily at the level of transcription. nih.govpsu.edu The expression of the biosynthetic genes is controlled by transcription factors, which are proteins that bind to specific DNA sequences to activate or repress gene expression. spatial-computing.org This regulation can involve:

Pathway-Specific Regulators: Genes for transcription factors are often located within the BGC itself, providing direct and specific control over the pathway.

Global Regulators: In fungi, broad-domain regulators like LaeA can control the expression of multiple secondary metabolite BGCs in response to developmental or environmental cues. nih.gov

Transcription Factor Complexes: In some plant pathways, a complex of several transcription factors (e.g., MYB, bHLH, and WD40 proteins) assembles to regulate the expression of enzyme genes. nih.gov

The table below outlines the key genetic elements expected to be involved in this compound production.

| Genetic Element | Function | Reference |

| Biosynthetic Gene Cluster (BGC) | A contiguous set of genes on a chromosome containing all necessary enzymes for the biosynthetic pathway. | nih.govebi.ac.uk |

| Polyketide Synthase (PKS) Gene | Encodes the core PKS enzyme responsible for synthesizing the carbon backbone. | dtu.dk |

| Tailoring Enzyme Genes | Encode enzymes for post-PKS modifications (e.g., cyclization, oxidation). | nih.gov |

| Regulatory Genes | Encode transcription factors that control the rate of expression of the biosynthetic genes. | psu.eduspatial-computing.org |

Bioengineering Approaches for this compound Production or Pathway Manipulation

Bioengineering and synthetic biology offer powerful strategies for producing high-value plant and fungal natural products, which are often difficult to obtain from their native sources. nih.gov Manipulating the enzymology and genetics of pathways for compounds like this compound is a growing area of research. dokumen.pub

Key bioengineering approaches include:

Heterologous Expression: This is a primary strategy for producing complex metabolites. nih.gov It involves identifying and isolating the entire BGC for this compound from the native Cyperus plant and introducing it into a microbial host that is optimized for industrial fermentation, such as the yeast Saccharomyces cerevisiae or the fungus Aspergillus nidulans. dtu.dknih.gov This can overcome limitations of the native producer, such as slow growth or low yields.

Pathway Engineering and Optimization: Once a pathway is established in a heterologous host, its productivity can be enhanced. This can be achieved by overexpressing a key regulatory gene that activates the entire cluster or by eliminating competing metabolic pathways in the host organism to direct more precursors towards this compound synthesis. nih.govnih.gov

Combinatorial Biosynthesis: By expressing the biosynthetic enzymes in different combinations or introducing enzymes from other pathways, it is possible to create novel derivatives of the natural product. nih.gov Modifying the tailoring enzymes in the this compound pathway could lead to the production of new compounds with potentially altered biological activities.

Chemical Synthesis and Derivatization Strategies for Dihydrocyperaquinone and Analogs

Total Synthesis Methodologies for Dihydrocyperaquinone

A direct total synthesis of this compound has not been prominently detailed in scientific publications. However, insights can be drawn from the total synthesis of structurally related and complex meroterpenoids. For instance, the synthesis of peshawaraquinone, a compound that shares a complex polycyclic framework, has been achieved through a bioinspired, one-step total synthesis. This approach involves the unsymmetrical dimerization of dehydro-α-lapachone, an achiral precursor. chemrxiv.orgnih.gov The reaction cascade, facilitated by reversible oxa-6π-electrocyclizations, sets up an intramolecular [3+2] cycloaddition, impressively forming six stereocenters in a single step. chemrxiv.orgnih.gov This synthesis, which can be performed from inexpensive starting materials like lawsone and prenal, underscores the power of biomimetic strategies in constructing complex natural products. chemrxiv.orgnih.gov Such a strategy could, in principle, be adapted for the stereocontrolled synthesis of a this compound core.

General approaches to hydroquinone (B1673460) meroterpenoids also offer valuable precedents. One such methodology involves a Li2CuCl4 catalyzed cross-coupling reaction between a substituted prenyl acetate (B1210297) and a bis(benzyloxy)phenyl magnesium bromide. nih.gov This key step, followed by a mild deprotection of the benzylic groups, has been successfully applied to the synthesis of various natural hydroquinones, demonstrating high stereoisomeric purity. nih.gov

Semi-synthetic Modifications of this compound Scaffolds

Given the absence of reports on the semi-synthetic modification of this compound, we turn our attention to general strategies for modifying related quinone and hydroquinone scaffolds. Natural products often serve as starting points for the development of new bioactive molecules through chemical modification. nih.govnih.govmdpi.com For instance, the diketone functionality of curcumin (B1669340) has been chemically modified to produce semi-synthetic analogs with altered biological activities. nih.govmdpi.com Similarly, scoparone (B1681568) has been subjected to semi-synthetic modifications to enhance its anti-inflammatory properties. nih.gov

For hydroquinone scaffolds, derivatization of the hydroxyl groups is a common strategy. These groups can be acylated to form esters or alkylated to form ethers. mdpi.comnih.gov Such modifications can influence the molecule's solubility, stability, and interaction with biological targets. The synthesis of hydroquinone ester derivatives, for example, has been explored to develop novel tyrosinase inhibitors. nih.gov These general principles of semi-synthesis could be applied to a this compound scaffold, should a viable source of the natural product or a synthetic route be established.

Design and Synthesis of this compound Analogs for Mechanistic Investigations

The design and synthesis of analogs are crucial for understanding the mechanism of action of a parent compound. While no studies have specifically focused on this compound analogs, the broader field of hydroquinone chemistry provides numerous examples. For instance, analogs of 2,5-di-tert-butylhydroquinone (B1670977) (BHQ) have been synthesized to probe their inhibitory activity against the sarco/endoplasmic reticulum ATPase (SERCA). nih.gov These studies involve the preparation of monosubstituted, symmetrically and unsymmetrically disubstituted hydroquinones, as well as derivatives with tethers attached to the hydroxyl groups. nih.gov

Furthermore, the synthesis of natural geranylhydroquinone analogs has been undertaken to investigate their biological properties. researchgate.net These synthetic efforts often involve the alkylation of hydroquinone with various terpene-derived moieties. researchgate.net By systematically altering the substitution pattern and the nature of the substituents on the hydroquinone ring, chemists can investigate structure-activity relationships and identify key pharmacophoric features. These approaches would be directly applicable to the design and synthesis of this compound analogs for mechanistic studies.

Stereoselective Synthesis of this compound and Its Stereoisomers

Stereoselectivity is a critical aspect of natural product synthesis, as the biological activity of a molecule is often dependent on its three-dimensional structure. While stereoselective syntheses specifically targeting this compound are not documented, general methods for the stereoselective synthesis of related structures are available.

A general synthetic approach to hydroquinone meroterpenoids has been developed that affords products with very high stereoisomeric purity. nih.gov This method relies on a stereospecific sp3-sp2 coupling reaction. nih.gov The synthesis of (+)-(S)-metachromin V, a marine meroterpenoid, using this approach not only confirmed its chemical structure but also unambiguously assigned its absolute configuration. nih.gov

In the context of more complex systems, the total synthesis of peshawaraquinone demonstrates the formation of multiple stereocenters in a controlled, albeit not fully stereoselective, manner, yielding a mixture of diastereomers. chemrxiv.orgnih.gov Achieving high stereoselectivity in the synthesis of complex, polycyclic systems like this compound would likely require the development of novel catalytic methods or the use of chiral auxiliaries to control the formation of key stereocenters.

Mechanistic Investigations of Dihydrocyperaquinone S Biological Interactions

Dihydrocyperaquinone's Modulation of Cellular Signaling Pathways

Information regarding the specific effects of this compound on cellular signaling pathways is not available in the current scientific literature.

Influence on MAPK Cascade Components

There is no available research detailing the influence of this compound on the components of the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes key signaling proteins such as ERK, JNK, and p38.

Regulation of NF-κB Pathway Activation

Scientific studies investigating the regulatory effects of this compound on the activation of the Nuclear Factor-kappa B (NF-κB) pathway have not been identified. The NF-κB pathway is a crucial regulator of inflammatory responses, and its modulation by natural compounds is an area of active research. mdpi.comnih.govnih.gov However, specific data for this compound is lacking.

Molecular Targets and Binding Mechanisms of this compound

Specific molecular targets and the precise binding mechanisms of this compound have not been elucidated in the available scientific literature.

Enzyme Interaction Studies of this compound

Detailed kinetic studies on the interaction of this compound with specific enzymes are not present in the reviewed literature. Enzyme inhibition is a common mechanism for the biological activity of natural compounds, with extensive research focused on enzymes like tyrosinase and various cytochrome P450s. labcorp.comnih.govnih.gov However, studies specifically investigating this compound's inhibitory or activatory effects on any particular enzyme, including IC50 values or inhibition types, are not available.

Below is a general data table structure that would be used to present such findings if they were available.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes only. Data is not based on actual experimental results.

| Enzyme Target | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Enzyme A | N/A | N/A |

| Enzyme B | N/A | N/A |

| Enzyme C | N/A | N/A |

Receptor Binding and Ligand-Target Dynamics

There is a lack of research on the receptor binding properties and ligand-target dynamics of this compound. Molecular docking and dynamics simulations are powerful tools to predict the binding affinity and interaction of ligands with receptors. nih.govopenmedicinalchemistryjournal.comresearchgate.net Such studies for this compound have not been published, and therefore, information on its potential receptor targets, binding energies, or specific amino acid interactions is unavailable.

A representative data table for molecular docking results is shown below for illustrative purposes.

Table 2: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only. Data is not based on actual experimental results.

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Receptor X | N/A | N/A |

| Receptor Y | N/A | N/A |

| Receptor Z | N/A | N/A |

Based on a thorough review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the mechanistic investigations of this compound's biological interactions according to the provided outline.

The specific mechanisms of action for this compound concerning the induction of apoptotic pathways, modulation of cell cycle progression, influence on oxidative stress and redox homeostasis, and its antimicrobial action have not been sufficiently characterized in published research to provide the detailed findings required for this article.

Information available often pertains to broader extracts of plants from the Cyperus genus or general activities of the quinone class of compounds, which cannot be directly and accurately attributed to this compound itself without specific experimental evidence. Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, the article cannot be generated at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dihydrocyperaquinone

Correlating Dihydrocyperaquinone Structural Features with Biological Activity Profiles

This compound is a naturally occurring benzoquinone found in plants of the Cyperus genus. up.ptjntbgri.res.in Its biological activity has been investigated, particularly in comparison to its structural analogs, which reveals key insights into its SAR. The primary structural difference between these related quinones lies in the degree of saturation of the terpenoid side chain and the presence of hydroxyl groups.

In a study evaluating anti-inflammatory potential through the inhibition of phospholipase A2 and lipoxygenase enzymes, this compound demonstrated a complete absence of influence on the activity of these enzymes. up.pt This lack of activity is significant when compared to its close structural relatives. For instance, tetrahydrocyperaquinone, which possesses a fully saturated side chain, exhibited a promising inhibition rate of approximately 36% at a 50 µM concentration. up.pt In stark contrast, analogs with less saturation, such as cyperaquinone (B1198646) and hydroxycyperaquinone, were found to potentially increase the activity of the enzymatic system, rendering them unsuitable for inflammation suppression via this mechanism. up.pt This suggests that the saturation level of the side chain is a critical determinant of inhibitory activity, with the double bond in the dihydro-variant possibly contributing to its inactivity in this specific assay.

Further studies have explored the cytotoxic effects of this compound against various cell lines. The compound's activity is moderate and selective, as indicated by its half-maximal inhibitory concentration (IC₅₀) values. researchgate.netresearchgate.net

Table 1: Cytotoxicity Profile of this compound and Analogs (IC₅₀ in µM)

| Compound | A549 (Lung Carcinoma) | AGS (Gastric Adenocarcinoma) | MRC-5 (Normal Lung Fibroblast) |

|---|---|---|---|

| This compound | 45.3 | 1.8 | >50 |

| Cyperaquinone | 11.3 | 3.0 | 8.7 |

| Hydroxycyperaquinone | 3.0 | 1.7 | 1.7 |

| Tetrahydrocyperaquinone | >50 | 4.8 | >50 |

Data sourced from Vera et al., 2019, as presented in a 2021 book chapter on cytotoxicity. researchgate.net

This compound shows potent activity against the AGS cell line (IC₅₀ of 1.8 µM) but is significantly less active against A549 cells and, importantly, shows high selectivity with minimal toxicity to the normal MRC-5 cell line (IC₅₀ >50 µM). researchgate.net

The presence of a hydroxyl group in Hydroxycyperaquinone appears to increase general cytotoxicity, as it is highly active against all tested cell lines, including the normal MRC-5 cells (IC₅₀ of 1.7 µM), indicating a lack of selectivity. researchgate.net

The fully saturated side chain of Tetrahydrocyperaquinone results in a loss of activity against A549 cells and reduced activity against AGS cells compared to this compound, but it maintains a favorable selective profile against the normal cell line. researchgate.net

Cyperaquinone , with its conjugated double bond system, shows moderate, non-selective cytotoxicity. researchgate.net

These findings underscore that the specific arrangement and saturation of the side chain, along with the substitution pattern on the quinone ring, are critical features that dictate the biological activity and selectivity of this class of compounds.

Rational Design of this compound Analogs Based on SAR Principles

The rational design of new drug candidates often relies on established SAR principles to create analogs with improved potency, selectivity, or pharmacokinetic properties. researchgate.net Based on the SAR data for this compound, a medicinal chemist could propose targeted modifications to explore and enhance its biological activity profile.

While specific studies detailing the rational design of this compound analogs are not prevalent in the reviewed literature, the existing SAR data provides a clear foundation for such endeavors. For example, observing the difference in activity between this compound and tetrahydrocyperaquinone suggests that modifications to the side chain are a logical starting point. up.pt A strategy could involve synthesizing a library of analogs where the length and saturation of the terpenoid tail are systematically varied to optimize activity and selectivity. Furthermore, given the potent but non-selective activity of hydroxycyperaquinone, another approach would be to introduce hydroxyl groups at different positions on the this compound scaffold to investigate if a more favorable therapeutic window can be achieved.

Computational Approaches to this compound SAR/SPR Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for analyzing and predicting the biological activity of compounds based on their physicochemical properties. dovepress.comnih.gov These approaches can systematize SAR exploration and provide insights into the molecular features driving activity.

A comprehensive search of scientific literature did not yield specific computational studies or QSAR models developed exclusively for this compound. However, the available experimental data on this compound and its analogs would be suitable for such an analysis. A computational study could involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound, tetrahydrocyperaquinone, and other related compounds. By correlating these descriptors with their observed biological activities (such as enzyme inhibition or cytotoxicity), a predictive QSAR model could be developed to guide the design of new, potentially more active analogs. mdpi.com

Stereochemical Influences on this compound's Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity. nih.gov Since biological systems like enzymes and receptors are chiral, they can interact differently with different stereoisomers of a compound, often leading to one enantiomer being active while the other is inactive or even toxic. nih.gov

This compound possesses chiral centers, meaning it can exist as different stereoisomers. The specific stereochemistry of the naturally occurring compound is a result of its biosynthetic pathway. While the general importance of stereochemistry in drug action is well-established, specific research investigating the influence of this compound's stereoisomers on its molecular interactions and biological activity has not been reported in the reviewed literature. Such a study would be valuable, as it is possible that one enantiomer is responsible for the observed activity profile. Investigating this would require the stereoselective synthesis or chiral separation of the different isomers, followed by a comparative biological evaluation. nih.gov

Metabolic Fate and Biotransformation Studies of Dihydrocyperaquinone in Research Models

In Vitro Metabolic Transformation of Dihydrocyperaquinone by Enzymatic Systems

The in vitro metabolic transformation of xenobiotics is typically investigated using subcellular fractions like liver microsomes and cytosol, or recombinant enzymes, which contain the primary enzymes responsible for biotransformation. srce.hrpharmaron.com These systems allow for the elucidation of metabolic pathways in a controlled environment.

For quinone-containing compounds, metabolism generally involves two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. isciii.esresearchgate.net

Phase I Metabolism: The metabolism of quinones is often initiated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily responsible for oxidative metabolism. mdpi.commdpi.comwikipedia.org For a compound like this compound, potential CYP-mediated reactions could include hydroxylation of the aromatic ring or modifications to its side chain. However, a principal pathway for many benzoquinones is two-electron reduction to the corresponding hydroquinone (B1673460), a reaction catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1). isciii.es This cytosolic enzyme is a key player in the detoxification of quinones, converting them to more stable hydroquinones. isciii.es One-electron reduction, catalyzed by enzymes like CYP reductase, can also occur, leading to the formation of semiquinone radicals which can be highly reactive. acs.org

Phase II Metabolism: The products of Phase I metabolism, or the parent compound itself if it possesses a suitable functional group, can undergo Phase II conjugation. Key reactions for quinone-derived metabolites include glucuronidation, sulfation, and conjugation with glutathione (B108866) (GSH). acs.org Hydroquinone metabolites, for instance, are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs). researchgate.net Quinones can also react directly with the nucleophilic thiol group of GSH, a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). nih.gov

Table 1: Potential In Vitro Metabolic Reactions for this compound This table outlines the probable metabolic transformations based on the known metabolism of related quinone compounds.

| Metabolic Phase | Enzyme System | Potential Reaction | Resulting Metabolite Class |

|---|---|---|---|

| Phase I | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Two-electron reduction of the quinone moiety | Hydroquinone |

| Phase I | Cytochrome P450 Reductase | One-electron reduction of the quinone moiety | Semiquinone Radical |

| Phase I | Cytochrome P450 (CYP) Isoforms | Hydroxylation | Hydroxylated this compound |

| Phase II | UDP-Glucuronosyltransferases (UGTs) | Glucuronide conjugation of a hydroxyl group | This compound-glucuronide |

| Phase II | Glutathione S-Transferases (GSTs) | Glutathione conjugation | This compound-GSH conjugate |

| Phase II | Sulfotransferases (SULTs) | Sulfate conjugation of a hydroxyl group | This compound-sulfate |

This compound Absorption, Distribution, and Elimination in Preclinical Models

Preclinical studies in animal models are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a chemical compound. nih.govcriver.com These pharmacokinetic studies describe the journey of a substance through the body, which is crucial for evaluating its potential as a therapeutic agent. bioivt.comeuropeanreview.org Such investigations typically involve administering the compound to animal models, such as rats or mice, via different routes (e.g., intravenous, oral) and then measuring its concentration in plasma and various tissues over time. nih.govnih.govfrontiersin.org

While specific ADME data for this compound are not available in the reviewed literature, the pharmacokinetic profiles of other benzoquinones have been studied. For instance, thymoquinone (B1682898), another benzoquinone, was shown in a rabbit model to be rapidly eliminated with a half-life of approximately 63 minutes after intravenous administration. nih.gov Its absolute oral bioavailability was calculated to be around 58%, and it was found to be highly bound to plasma proteins (>99%). nih.gov Another related compound, the benzoquinone idebenone, is rapidly absorbed in patients with a time to maximum concentration (tmax) of 1–3 hours and has a reported half-life of 10 to 13 hours. core.ac.uk Studies in animal models showed wide distribution of idebenone, with the highest levels in the liver and kidney. core.ac.uk

For this compound, it would be expected that after administration, it would be absorbed from the gastrointestinal tract, distributed via systemic circulation to various organs (with likely accumulation in metabolic organs like the liver), metabolized, and finally eliminated through urine or feces. wikipedia.org

Table 2: Key Pharmacokinetic Parameters Typically Evaluated in Preclinical Models (Illustrated with Thymoquinone Data) This table shows representative pharmacokinetic parameters from a study on the benzoquinone thymoquinone in rabbits, as specific data for this compound is not available. nih.gov

| Parameter | Description | Example Value (Thymoquinone, IV) | Example Value (Thymoquinone, Oral) |

|---|---|---|---|

| Cmax | Maximum plasma concentration | N/A (IV peak is at time zero) | Not specified in abstract |

| Tmax | Time to reach Cmax | N/A (IV peak is at time zero) | ~23 min (lag time) |

| T½ (Half-life) | Time for plasma concentration to reduce by half | 63.4 minutes | 274.6 minutes |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | 7.19 ml/kg/min | 12.30 ml/min/kg (Apparent) |

| Vss | Volume of distribution at steady state | 700.9 ml/kg | 5,109.5 ml/kg (Apparent) |

| F (Bioavailability) | Fraction of drug reaching systemic circulation | 100% (by definition) | ~58% |

Identification and Characterization of this compound Metabolites

The identification of metabolites is a key step in understanding the biotransformation of a compound. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for detecting and structurally characterizing metabolites in biological samples from in vitro and in vivo studies. creative-proteomics.comacs.org

No studies have been published that specifically identify the metabolic products of this compound. However, based on the established metabolic pathways for quinones, several potential metabolites can be hypothesized. acs.orgnih.gov The primary metabolites would likely be products of the Phase I and Phase II reactions discussed previously.

The most probable metabolite would be the hydroquinone form, resulting from the two-electron reduction of the quinone ring. isciii.es Other potential metabolites could include hydroxylated versions of this compound or its hydroquinone form. Subsequently, these hydroxylated compounds could undergo Phase II conjugation to form glucuronide and sulfate adducts. acs.org Direct conjugation of this compound with glutathione is also a plausible pathway, leading to the formation of a GSH adduct. nih.gov Studies on other phenolic compounds have successfully identified analogous quinone methide and ortho-benzoquinone metabolites in human liver microsomes. researchgate.net

Table 3: Hypothetical Metabolites of this compound This table lists potential metabolites based on common biotransformation pathways for quinone-based compounds.

| Metabolite Class | Formation Pathway | Chemical Alteration |

|---|---|---|

| Dihydrohydrocyperaquinone | Reduction (Phase I) | Addition of two hydrogen atoms to the quinone oxygens |

| Hydroxythis compound | Oxidation (Phase I) | Addition of a hydroxyl (-OH) group to the aromatic ring |

| This compound-glucuronide | Glucuronidation (Phase II) | Conjugation of a glucuronic acid moiety |

| This compound-sulfate | Sulfation (Phase II) | Conjugation of a sulfate group |

| This compound-GSH | Glutathione Conjugation (Phase II) | Conjugation of a glutathione molecule |

Influence of this compound on Xenobiotic-Metabolizing Enzymes

Xenobiotics can influence the activity of drug-metabolizing enzymes, either by inhibiting or inducing them. mdpi.comgeekymedics.com Inhibition can lead to reduced metabolism of other co-administered drugs, potentially causing toxicity, while induction can increase metabolism, possibly reducing the efficacy of other drugs. bioivt.com Therefore, assessing a compound's potential for drug-drug interactions is a critical part of its preclinical evaluation. mdpi.comsolvobiotech.com

The influence of this compound on metabolic enzymes has been assessed in preliminary research. A study presented at the 10th Meeting of Young Researchers of the University of Porto investigated the effect of several benzoquinones from Cyperaceae species on enzymatic activity. up.pt The findings from this research indicated that this compound demonstrated an absence of influence on the activity of the enzymes tested. up.pt

This is in contrast to other related compounds evaluated in the same study. Cyperaquinone (B1198646), hydroxycyperaquinone, and scabequinone (B1247975) were reported to potentially increase the activity of the enzymatic system. up.pt Another related compound, tetrahydrocyperaquinone, showed an inhibitory effect at the highest concentration tested. up.pt This suggests a high degree of structural specificity in the interaction between these benzoquinones and metabolic enzymes. The lack of effect by this compound suggests it may have a lower potential for causing certain types of drug-drug interactions compared to its structural analogs.

Table 4: Reported Influence of this compound and Related Compounds on Enzymatic Activity Data summarized from preliminary findings presented at the 10th Meeting of Young Researchers of University of Porto. up.pt

| Compound | Reported Effect on Enzyme Activity |

|---|---|

| This compound | Absence of influence |

| Cyperaquinone | Potential to increase activity |

| Hydroxycyperaquinone | Potential to increase activity |

| Scabequinone | Potential to increase activity |

| Tetrahydrocyperaquinone | Inhibition (~36% at 50 µM) |

Advanced Analytical and Bioanalytical Methodologies for Dihydrocyperaquinone Research

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Dihydrocyperaquinone Quantification and Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) stands as a cornerstone technique for the analysis of complex mixtures, such as plant extracts containing this compound. researchgate.net This hybrid method combines the powerful separation capabilities of Ultra-High Performance Liquid Chromatography (UHPLC) with the high sensitivity and mass accuracy of high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers. iitb.ac.innih.govamericanpharmaceuticalreview.com

In the context of this compound research, HR-LC-MS is indispensable for both targeted quantification and untargeted profiling. For quantification, the technique allows for the precise measurement of this compound levels in complex matrices. The high resolution of the mass spectrometer enables the differentiation of this compound from other co-eluting compounds with very similar masses, a common challenge in the analysis of natural product extracts. nawah-scientific.com The use of tandem MS (MS/MS) further enhances specificity by monitoring characteristic fragment ions of this compound, providing a robust method for its identification and quantification. nih.govamericanpharmaceuticalreview.com

Untargeted profiling, or metabolomics, using HR-LC-MS can help in identifying this compound and its derivatives within a sample without prior knowledge of their presence. nih.gov By comparing the accurate mass measurements against chemical databases, researchers can tentatively identify known and even novel compounds related to this compound. americanpharmaceuticalreview.com This is particularly useful in bioprospecting studies or in understanding the metabolic pathways within organisms that produce this compound. The combination of retention time, accurate mass, and fragmentation pattern provides a high degree of confidence in compound identification. researchgate.netiitb.ac.in

Table 1: Key Parameters in HR-LC-MS Analysis for this compound

| Parameter | Description | Relevance to this compound Analysis |

| Chromatography Column | Typically a reversed-phase column (e.g., C18, C8) is used for separating moderately non-polar compounds. iitb.ac.in | This compound, a quinone, is well-suited for separation on these columns. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid. pjoes.com | Optimizes the elution and ionization of this compound. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. iitb.ac.innawah-scientific.com | ESI is generally suitable for polar to moderately polar compounds and would likely be effective for this compound, especially in positive ion mode. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high mass accuracy (<5 ppm). americanpharmaceuticalreview.comnawah-scientific.com | Crucial for determining the elemental composition and distinguishing from isomers or isobars. |

| Detection Mode | Full scan for profiling; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. | Enables both discovery-based research and precise quantitative studies. |

Chromatographic Separation Techniques (HPLC, GC, SFC) for this compound Research Applications

Chromatographic techniques are fundamental for the isolation and analysis of individual components from complex mixtures. ijpsjournal.comnih.govbioanalysis-zone.com For this compound research, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of non-volatile natural products like this compound. nih.gov Coupled with a Diode-Array Detector (DAD), HPLC can provide quantitative data and preliminary identification based on the UV-Vis spectrum of the compound. measurlabs.commdpi.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is typically employed for the separation of quinones. mdpi.com The versatility of HPLC allows for its use in both analytical-scale quantification and preparative-scale isolation of this compound for further studies. nih.gov

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. libretexts.orgyoutube.com Direct analysis of this compound by GC is challenging due to its relatively low volatility and potential for thermal degradation at the high temperatures used in the injector and column. libretexts.org However, with appropriate derivatization to increase its volatility, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used for its analysis, often providing high-resolution separation. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and LC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comwaters.com This technique offers several advantages, including faster analysis times and reduced use of organic solvents, making it a "green" alternative to normal-phase HPLC. chromatographyonline.comlabioscientific.com SFC is particularly well-suited for the separation of chiral compounds and other complex mixtures. waters.comshimadzu.com Given the structure of this compound, which may contain stereocenters, SFC could be a valuable tool for chiral separations to isolate specific stereoisomers. Its unique selectivity can also provide alternative separation mechanisms to HPLC. teledynelabs.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Applicability to this compound | Advantages | Limitations |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Direct analysis of the non-volatile compound. | Versatile, robust, widely available, suitable for quantification and purification. nih.govmdpi.com | Can use significant volumes of organic solvents. |

| GC | Partitioning between a gas mobile phase and a liquid/solid stationary phase. libretexts.org | Requires derivatization to increase volatility. | High resolution, sensitive detectors (FID, MS). youtube.comresearchgate.net | Potential for thermal degradation, not suitable for non-volatile compounds without derivatization. libretexts.org |

| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. teledynelabs.com | Direct analysis; excellent for chiral separations. | Fast, efficient, reduced organic solvent consumption, unique selectivity. waters.comlabioscientific.com | Less common than HPLC, may not be suitable for highly polar compounds. teledynelabs.com |

Derivatization Strategies for Enhanced this compound Analysis

Chemical derivatization is a strategy used to modify an analyte's chemical structure to improve its analytical properties, such as volatility for GC analysis or detectability for HPLC. jfda-online.comgcms.cz For this compound, derivatization could be employed to overcome challenges in its analysis by various chromatographic methods.

The structure of this compound, a type of quinone, features carbonyl groups. These groups, along with any hydroxyl groups that may be present on the molecular scaffold, are potential sites for derivatization.

For GC Analysis: To make this compound more amenable to GC, derivatization is often necessary to increase its volatility and thermal stability. jfda-online.com

Silylation: This is a common derivatization technique where active hydrogens, such as those in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov This process reduces the polarity and increases the volatility of the molecule.

Alkylation: This involves adding an alkyl group, which can also decrease polarity and improve chromatographic behavior. researchgate.net

For HPLC Analysis: While this compound possesses a chromophore allowing for UV-Vis detection, derivatization can be used to enhance detection sensitivity, particularly for fluorescence or mass spectrometry. nih.gov

Labeling with Fluorescent Tags: Reagents that react with carbonyl or hydroxyl groups to introduce a highly fluorescent moiety can significantly lower the limits of detection.

Improving Ionization Efficiency: For LC-MS analysis, derivatization can introduce a group that is more easily ionized, enhancing the signal in the mass spectrometer. nih.gov For instance, reagents that introduce a permanently charged group or a group with high proton affinity can improve ESI efficiency.

Table 3: Potential Derivatization Strategies for this compound

| Technique | Derivatization Reagent Type | Target Functional Group | Purpose |

| GC-MS | Silylating agents (e.g., BSTFA, TMCS) | Hydroxyl groups | Increase volatility and thermal stability. gcms.cz |

| GC-MS | Alkylating agents | Hydroxyl groups | Increase volatility. researchgate.net |

| HPLC-Fluorescence | Dansyl chloride | Hydroxyl groups | Introduce a fluorescent tag for enhanced sensitivity. |

| LC-MS | Isocyanates (e.g., PTSI) | Hydroxyl groups | Improve ionization efficiency for MS detection. nih.gov |

Biosensors and Specialized Assays for this compound Detection in Complex Research Matrices

Beyond traditional chromatographic methods, biosensors and specialized assays offer the potential for rapid, sensitive, and selective detection of this compound in complex biological and environmental samples. azosensors.com A biosensor typically consists of a biological recognition element (e.g., enzyme, antibody, aptamer) coupled to a transducer, which converts the binding event into a measurable signal (e.g., electrical, optical). azosensors.comasm.org

While specific biosensors for this compound are not widely reported, the principles of biosensor design can be applied to develop such tools.

Enzyme-Based Biosensors: An enzyme that specifically interacts with or is inhibited by this compound could be immobilized on an electrode. The change in enzyme activity upon exposure to the compound would generate a detectable signal. Preliminary studies have shown that this compound did not influence the activity of certain enzymes like cyclooxygenases, suggesting that other enzymatic targets would need to be identified. up.pt

Aptamer-Based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets, including small molecules, with high affinity and specificity. An aptamer specific for this compound could be developed and integrated into various sensing platforms (e.g., electrochemical, optical) for its detection. frontiersin.org

Immunosensors: Based on the specific binding between an antibody and an antigen, an immunoassay could be developed. This would require the production of antibodies that specifically recognize this compound, which could then be used in formats like ELISA (Enzyme-Linked Immunosorbent Assay) for high-throughput screening.

Specialized bioassays can also be used to detect the presence and activity of this compound. For instance, cell-based assays could be used to screen for cytotoxic effects, as has been done for related quinone compounds. researchgate.net These assays measure a biological response, such as cell viability, providing an indirect but functionally relevant measure of the compound's presence and potency.

Table 4: Potential Biosensor and Assay Formats for this compound

| Method Type | Recognition Element | Transduction Principle | Potential Application |

| Electrochemical Biosensor | Enzyme or Aptamer | Amperometry, Potentiometry, Impedance | Rapid, real-time detection in liquid samples. nih.gov |

| Optical Biosensor | Aptamer or Antibody | Fluorescence, Colorimetry, Surface Plasmon Resonance | Sensitive detection in research labs. azosensors.com |

| Immunoassay (ELISA) | Antibody | Colorimetric or Fluorometric signal | High-throughput screening of extracts. |

| Cell-Based Assay | Whole cells | Measurement of cell viability (e.g., MTT assay) or reporter gene expression. researchgate.net | Functional screening for bioactivity in research. |

Computational and Theoretical Investigations of Dihydrocyperaquinone

Molecular Docking and Dynamics Simulations of Dihydrocyperaquinone-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method uses scoring functions to estimate the binding affinity, which is often expressed as a negative score in kcal/mol; a more negative value typically indicates a stronger binding interaction. researchgate.net For this compound, docking studies could be employed to screen its binding potential against a wide array of known therapeutic targets. For instance, studies on other furan (B31954) and benzofuran (B130515) derivatives have successfully used docking to identify potential inhibitors for targets involved in cancer, such as the epidermal growth factor receptor (EGFR) and various kinases, as well as targets for antibacterial action like DNA gyrase. ijper.orgnih.gov

A hypothetical docking study of this compound against several potential cancer-related protein targets could yield results similar to those seen with other furan-based compounds. The binding energies would suggest which targets are most likely to be modulated by the compound.

Interactive Table 1: Illustrative Molecular Docking Scores of this compound against Various Protein Targets.

This table presents hypothetical data to illustrate the potential results from a molecular docking study.

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |

| EGFR Tyrosine Kinase | 1M17 | -8.5 | Met793, Lys745, Cys797 | Anticancer |

| DNA Gyrase B | 5L3J | -7.9 | Asp73, Asn46, Gly77 | Antibacterial |

| mTOR Kinase | 4JT6 | -8.2 | Leu2185, Asp2195 | Anticancer |

| Furin Protease | 4RYD | -7.5 | Ser368, His194, Asp153 | Antiviral |

| α,β-Tubulin | 1SA1 | -8.8 | Cys241, Leu248, Ala316 | Anticancer |

Molecular Dynamics (MD) Simulations

Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing fundamental insights into its structure and chemical reactivity. rsc.orgrsc.org These methods can calculate a variety of molecular descriptors that help explain a compound's behavior.

For this compound, DFT calculations can determine its three-dimensional structure with high accuracy and compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com

Other important descriptors that can be calculated include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP): Creates a 3D map of the electrostatic potential on the molecule's surface, identifying regions that are rich or poor in electrons. This is useful for predicting sites for nucleophilic and electrophilic attack and understanding non-covalent interactions.

Studies on related benzofuran and furan derivatives have used these DFT-derived parameters to explain their antioxidant mechanisms and conformational preferences. rsc.orgresearchgate.net

Interactive Table 2: Hypothetical Quantum Chemical Descriptors for this compound Calculated using DFT.

This table shows representative data that would be generated from a DFT analysis.

| Descriptor | Value (Illustrative) | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicator of chemical reactivity and stability. |

| Chemical Potential (μ) | -4.35 eV | Describes electron escaping tendency. |

| Chemical Hardness (η) | 1.85 eV | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | 5.11 eV | Quantifies electron-accepting capability. |

| Dipole Moment | 3.2 Debye | Indicates the overall polarity of the molecule. |

Predictive Modeling of this compound's Biological Activities

Predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate a molecule's chemical structure with its biological activity. mdpi.com These models are trained on a dataset of compounds with known activities and can then be used to predict the activity of new, untested molecules like this compound.

A QSAR model is developed by calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for a series of compounds and then using statistical methods or machine learning algorithms to find the best equation relating these descriptors to the biological activity.

For this compound, a QSAR model could be developed using a database of known furanobenzofuran or quinone compounds with measured activity against a specific target (e.g., an enzyme or receptor). The resulting model could then predict the inhibitory concentration (IC50) or other activity metrics for this compound. This approach helps in prioritizing compounds for synthesis and experimental testing, saving time and resources.

Chemoinformatic and Cheminformatic Analysis of this compound and Related Chemical Space

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. A key concept in this field is "chemical space," which is a conceptual, multi-dimensional space where all possible molecules are located. Analyzing the position of this compound within this space can provide insights into its novelty and drug-likeness.

Chemoinformatic tools can be used to:

Assess Drug-Likeness: Evaluate this compound against established rules, such as Lipinski's Rule of Five, to predict its potential for oral bioavailability.

Diversity Analysis: Compare the structure of this compound to libraries of known drugs, natural products, or other compound collections to determine its structural uniqueness.

Scaffold Analysis: Identify the core molecular framework (scaffold) of this compound and search databases for other compounds containing the same or similar scaffolds. This can help uncover related compounds with known biological activities, providing clues to the potential targets of this compound.

By mapping the chemical space around this compound, researchers can identify regions that are sparsely populated, suggesting opportunities for designing novel analogs with potentially improved properties.

Future Directions and Emerging Research Avenues for Dihydrocyperaquinone

Integration of Omics Technologies in Dihydrocyperaquinone Research (e.g., transcriptomics, proteomics)

The application of "omics" technologies, such as transcriptomics and proteomics, stands to revolutionize our understanding of this compound's biological effects. humanspecificresearch.orgteagasc.ie These approaches provide a holistic view of the molecular changes within a biological system in response to the compound. humanspecificresearch.orgteagasc.ie

Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are activated or silenced by this compound. standardbio.com This information is crucial for identifying the specific cellular pathways the compound modulates. mdpi.com For instance, transcriptomic analysis could pinpoint the signaling cascades involved in its observed cytotoxic effects on cancer cells. researchgate.netresearchgate.net Proteomics, which analyzes the entire protein complement of a cell or organism, can identify the specific proteins that this compound interacts with, providing direct insight into its mechanism of action. standardbio.com The integration of both transcriptomic and proteomic data can offer a more comprehensive picture of the compound's effects, bridging the gap between gene expression and functional protein activity. nih.govmdpi.comfrontiersin.org

Furthermore, metabolomics, the study of all metabolites within a biological system, can complement these analyses by revealing changes in cellular metabolism induced by this compound. mdpi.com This multi-omics approach will be instrumental in building a complete picture of the compound's biological activity and identifying potential biomarkers for its effects. mdpi.comnih.gov

Exploration of Novel this compound Derivatives with Enhanced Mechanistic Specificity

The synthesis and evaluation of novel derivatives of this compound represent a promising avenue for developing compounds with improved therapeutic properties. nih.govnih.gov By strategically modifying the chemical structure of this compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile. scispace.com

Key areas of focus for developing new derivatives include:

Improving Target Specificity: Modifications can be designed to increase the affinity of the compound for its intended molecular target, thereby reducing off-target effects.

Enhancing Bioavailability: Alterations to the molecule's structure can improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Increasing Potency: Chemical modifications may lead to derivatives with greater biological activity at lower concentrations.

The synthesis of such derivatives often involves techniques like esterification, amination, and acylation. nih.gov The resulting novel compounds would then undergo rigorous in vitro testing to assess their biological activities. nih.gov

Systems Biology Approaches to this compound Action and Interaction Networks

Systems biology offers a powerful framework for understanding the complex biological networks that this compound influences. nih.govresearchgate.net This approach moves beyond studying single molecular interactions to analyzing the compound's effects on the entire cellular system. nih.gov By integrating experimental data from omics technologies with computational modeling, systems biology can create comprehensive models of this compound's mechanism of action. researchgate.net

These models can help to:

Identify key nodes and pathways that are most affected by the compound. fortunejournals.com

Predict how the system will respond to different concentrations of this compound.

Uncover potential synergistic or antagonistic interactions with other molecules. fortunejournals.com

Protein-protein interaction (PPI) networks are a particularly valuable tool within systems biology for visualizing and analyzing the complex interplay of proteins affected by this compound. nih.gov By mapping the compound's known protein targets onto these networks, researchers can identify downstream signaling pathways and functional modules that are perturbed.

Development of Advanced Delivery Systems for this compound in Research Models

To maximize the therapeutic potential of this compound in research models, the development of advanced delivery systems is crucial. wiley.com Many promising compounds face challenges related to poor solubility, low bioavailability, and lack of target specificity, which can be overcome with innovative delivery technologies. nih.govmedsci.org

Nanoparticle-based delivery systems, in particular, hold significant promise. nih.govdovepress.commdpi.com These systems can encapsulate this compound, protecting it from degradation and enabling controlled and sustained release. nih.govnih.gov Different types of nanoparticles that could be explored include:

Lipid-based nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. syvento.com

Polymeric nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide sustained drug release. nih.govdovepress.com

Hydrogels: These can encapsulate and release the compound in a controlled manner. nih.gov

The surface of these nanoparticles can also be modified with targeting ligands to direct this compound to specific cells or tissues, thereby enhancing its efficacy and minimizing off-target effects. syvento.com Other advanced delivery systems, such as microemulsions and dual-chamber cartridges, could also be investigated to improve the administration and stability of the compound. nih.govondrugdelivery.com

Collaborative and Interdisciplinary Research Opportunities in this compound Studies

Advancing our understanding of this compound will require a concerted effort from researchers across multiple disciplines. cardiff.ac.uksunypoly.educedarville.edu Collaborative and interdisciplinary research is essential for tackling the complex scientific questions surrounding this compound. ljmu.ac.ukcrandallu.canu.edu

Opportunities for collaboration exist at the intersection of various fields:

Chemistry and Biology: Synthetic chemists can create novel derivatives, while biologists can test their efficacy in various disease models.

Pharmacology and Toxicology: Pharmacologists can investigate the compound's mechanism of action, while toxicologists assess its safety profile.

Computational Biology and Experimental Science: Computational biologists can develop systems-level models of the compound's effects, which can then be validated through experimental research. fortunejournals.com

Academia and Industry: Partnerships between academic research institutions and pharmaceutical companies can help to translate basic scientific discoveries into clinical applications. lycoming.eduproteanbiodx.com

Such interdisciplinary collaborations foster innovation and are crucial for making significant breakthroughs in the field. apa.orgup.ptsapienzaeditorial.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Dihydrocyperaquinone, and how can purity be ensured?

- Methodological Answer: Begin with [literature review] to identify established synthetic pathways (e.g., cyclization of precursor quinones under acidic conditions). Use spectroscopic techniques (¹H/¹³C NMR, HRMS) for structural confirmation . Purity assessment requires HPLC with UV/Vis or MS detection, ensuring ≥95% purity via chromatographic integration . Document reaction conditions (temperature, solvent, catalysts) meticulously to enable reproducibility .

Q. Which in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) using dose-response curves (1 nM–100 µM range). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess reproducibility. Use ANOVA for statistical validation of IC₅₀ values .

Q. How should researchers address solubility challenges in this compound during biological testing?